

Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Iminomethyl)aniline

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This document provides a comprehensive overview of the crystal structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline. The data and protocols are derived from single-crystal X-ray diffraction studies.

Data Presentation

The crystallographic data for N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline has been determined by single-crystal X-ray diffraction.^{[1][2]} The key parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement.^{[1][3]}

Parameter	Value
Crystal Data	
Chemical formula	C ₁₅ H ₁₆ N ₂
Formula weight	224.30
Crystal system	Monoclinic
Space group	P2 ₁ /c
a (Å)	9.441 (4)
b (Å)	8.356 (3)
c (Å)	17.245 (5)
β (°)	110.97 (2)
Volume (Å ³)	1270.4 (8)
Z	4
Data Collection	
Radiation type	Mo Kα
Wavelength (Å)	0.71073
Temperature (K)	292
Structure Refinement	
Refinement on	F ²
R-factor [F ² > 2σ(F ²)]	0.047
wR(F ²)	0.150
Goodness-of-fit (S)	1.02
Reflections collected	2328
Parameters	157
Δρmax (e Å ⁻³)	0.13

$\Delta\rho_{\text{min}}$ (e \AA^{-3})	-0.14
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The molecule features two aromatic rings connected by an imino group and adopts an E configuration around the C=N bond.[1][2] The dihedral angle between the two aromatic rings is 61.96 (1)°.[1][2]

Experimental Protocols

The methodologies for the synthesis and crystallographic analysis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline are detailed below.

Synthesis of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline[2][3]

- A solution of N,N-dimethyl-4-aminobenzaldehyde (0.75 g, 5 mmol) in 10 ml of ethanol was prepared.
- Aniline (0.91 ml, 10 mmol) and three drops of acetic acid, serving as a catalyst, were added to the solution.
- The resulting mixture was heated to reflux. The progress of the reaction was monitored using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture was cooled to room temperature, which led to the formation of crystals.
- For X-ray analysis, colorless single crystals were obtained through the slow evaporation of an ethyl acetate solution at room temperature.[2][3]

Single-Crystal X-ray Diffraction[1]

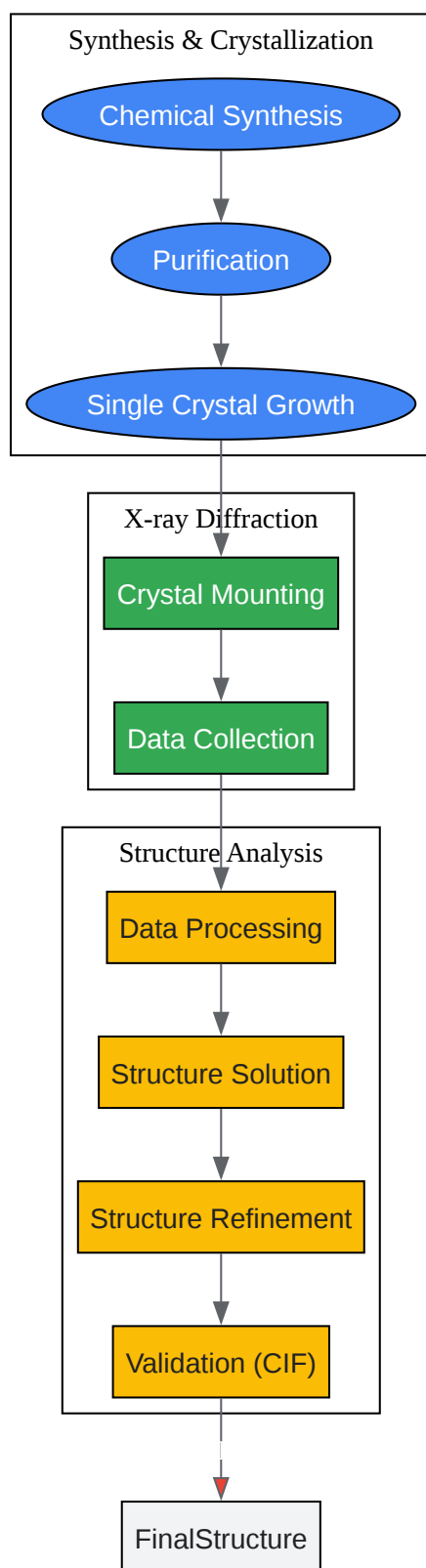
Single-crystal X-ray diffraction is a technique used to determine the detailed atomic and molecular structure of a crystalline material.[4] The process involves several key steps from sample preparation to data analysis.[5]

- **Crystal Mounting:** A suitable single crystal is mounted on a goniometer head.

- **Data Collection:** The crystal is placed in an X-ray diffractometer. An intense beam of monochromatic X-rays is directed at the crystal. As the crystal is rotated, a diffraction pattern is produced and recorded by a detector. For this compound, data was collected on an Enraf–Nonius CAD-4 diffractometer.^[1]
- **Structure Solution:** The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods.
- **Structure Refinement:** The atomic positions and other structural parameters are refined against the experimental data to obtain a final, accurate model of the crystal structure.

Mandatory Visualization

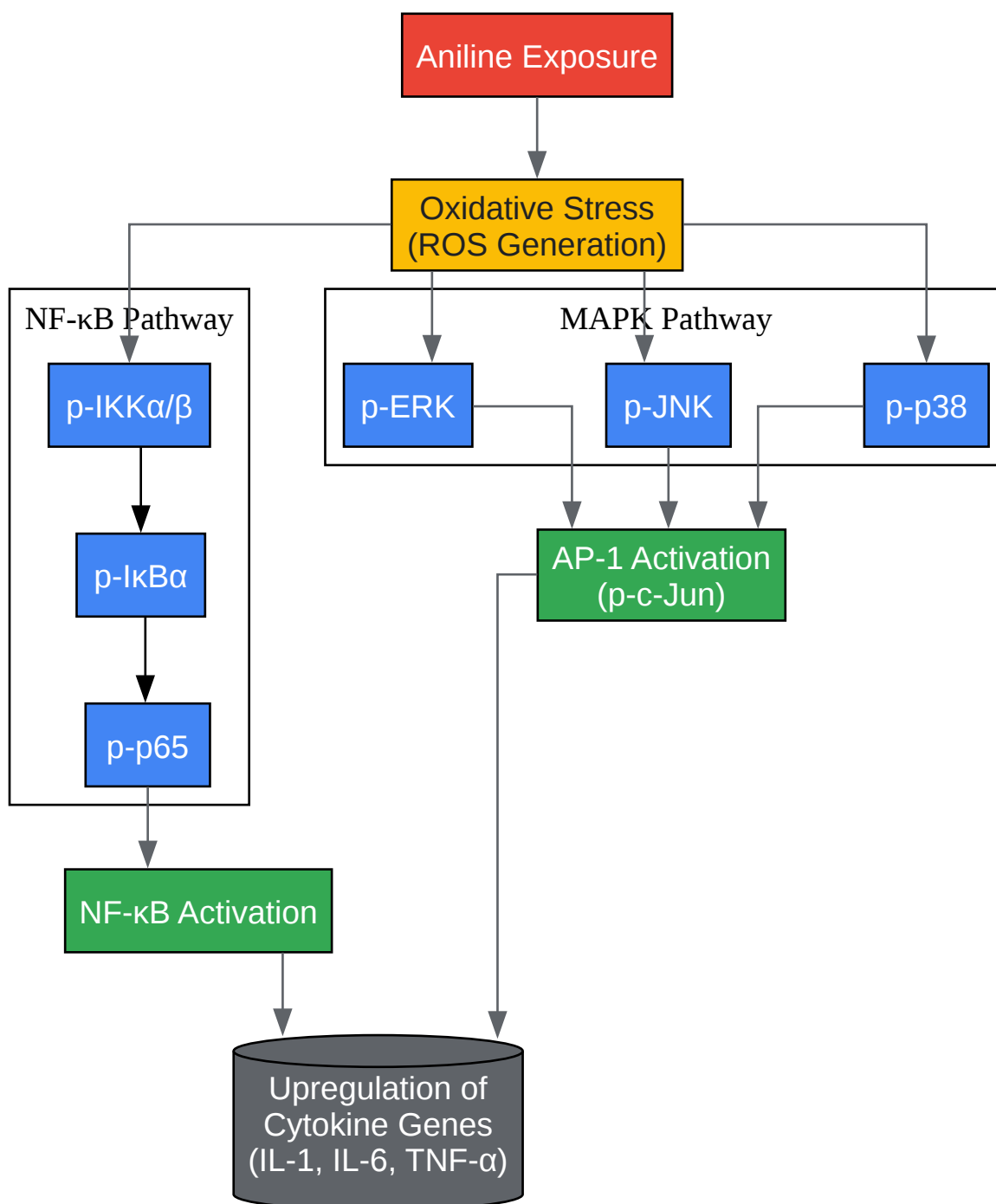
The following diagrams illustrate the experimental workflow for crystallographic analysis and a potential signaling pathway influenced by related aniline compounds.



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Caption: Experimental workflow for single-crystal X-ray diffraction.

Aniline exposure has been shown to induce oxidative stress, which can lead to the activation of several signaling pathways.[6][7] This activation can result in the transcriptional upregulation of inflammatory and fibrogenic cytokines.[6]



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Caption: Aniline-induced oxidative stress signaling pathway.

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- To cite this document: BenchChem. [Crystal Structure of N,N-Dimethyl-4-[(E)-phenyliminomethyl]aniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15438320#crystal-structure-of-4-iminomethyl-aniline]

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